molecular formula C17H11FN4O2S3 B11364278 N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11364278
M. Wt: 418.5 g/mol
InChI Key: WVPUSGQAPISFHI-UHFFFAOYSA-N
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Description

The compound N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide features a 1,3,4-thiadiazole core substituted at the 2-position with a carboxamide group and at the 5-position with a (4-fluorobenzyl)sulfanyl moiety. Additionally, a 1,2-oxazole ring with a thiophen-2-yl substituent is appended to the carboxamide nitrogen. This hybrid heterocyclic architecture combines sulfur- and nitrogen-containing rings, which are frequently associated with bioactivity in medicinal chemistry, such as antimicrobial or kinase-inhibitory properties.

Properties

Molecular Formula

C17H11FN4O2S3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H11FN4O2S3/c18-11-5-3-10(4-6-11)9-26-17-21-20-16(27-17)19-15(23)12-8-13(24-22-12)14-2-1-7-25-14/h1-8H,9H2,(H,19,20,23)

InChI Key

WVPUSGQAPISFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazole ring, followed by the introduction of the oxazole and thiophene rings through various coupling reactions. Key reagents used in these steps include 4-fluorobenzyl chloride, thiourea, and thiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural components of N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide suggest mechanisms that may inhibit cancer cell proliferation.

Case Studies and Findings

  • In vitro Studies : The compound has been evaluated against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cells. In these studies, it exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Mechanism of Action : Research indicates that compounds containing the thiadiazole ring can inhibit key biological processes involved in tumorigenesis. These include interference with RNA and DNA synthesis without affecting protein synthesis, targeting phosphodiesterase enzymes, and acting as histone deacetylase inhibitors .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. The presence of thiadiazole and oxazole rings has been associated with the inhibition of inflammatory pathways.

Research Insights

  • Molecular Docking Studies : Computational analyses have indicated that this compound could act as a 5-lipoxygenase inhibitor, which is a target for anti-inflammatory drugs .

Antimicrobial Activity

The compound may also possess antimicrobial properties due to its chemical structure.

Findings from Literature

Research has shown that derivatives of thiadiazole exhibit broad-spectrum antimicrobial activities. The specific interactions between the compound and bacterial or fungal targets could be further investigated to confirm its efficacy against various pathogens .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Structural Features

Structural FeaturePotential Activity
Thiadiazole RingAnticancer activity through DNA/RNA synthesis inhibition
Oxazole RingPossible anti-inflammatory effects
Thiophene GroupEnhances overall biological activity

Future Research Directions

To fully elucidate the potential applications of this compound:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Further investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
  • Optimization of Derivatives : Synthesis of analogs to enhance potency and reduce toxicity.

Mechanism of Action

The mechanism of action of N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Biological Activity

The compound N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its antimicrobial and anticancer activities, supported by relevant data and case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12FN3S2O
  • CAS Number : 866041-99-8

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains at concentrations as low as 100 μg/mL. Specifically, the compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide showed inhibition rates of 30% and 56% against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae respectively .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. A series of compounds related to the target molecule exhibited potent cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazoleMDA-MB-231 (breast cancer)3.3
N-benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazoleHEK293T (human embryonic kidney)34.71
5-phenyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazoleMycobacterium smegmatis26.46 (MIC)

These compounds often exhibit better activity than traditional chemotherapeutics like cisplatin .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various thiadiazole derivatives against the NCI-60 cancer cell panel, several compounds displayed GI50 values ranging from 1.4 to 4.2 µM. Notably, one compound showed an IC50 value of 1.2 nM against TGF-beta receptors . This indicates a promising avenue for further investigation into their therapeutic potential.

Study 2: Structure–Activity Relationship

A structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence the biological activity of these compounds. For example, substituents at specific positions on the thiadiazole ring enhanced cytotoxicity against breast and lung cancer cell lines .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Design

S-Alkylated 1,3,4-Thiadiazole Carboxamides

describes 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide , synthesized via S-alkylation of a thiadiazole-thione precursor with alkyl halides. Comparatively, the target compound employs a (4-fluorobenzyl)sulfanyl group instead of methylthio, which may enhance lipophilicity and π-stacking interactions due to the aromatic fluorophenyl moiety. The synthesis protocol for both compounds involves nucleophilic substitution at the sulfur atom, but the target compound’s larger substituent may require optimized reaction conditions (e.g., prolonged reflux or polar aprotic solvents).

Triazole-Thiones and Thiadiazole-Thiones

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share sulfur-containing substituents but differ in their core heterocycles (1,2,4-triazole vs. 1,3,4-thiadiazole). IR spectra of triazole-thiones show νC=S at 1247–1255 cm⁻¹, comparable to the thiadiazole’s sulfanyl group (expected ~1250 cm⁻¹).

Thiophene-Containing Heterocycles

The thiophen-2-yl group in the target compound’s oxazole ring contrasts with phenyl or pyrazole substituents in analogues like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (). Thiophene’s electron-rich nature may enhance binding to aromatic residues in biological targets, while fluorophenyl groups (as in the target) could improve membrane permeability via hydrophobic interactions.

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